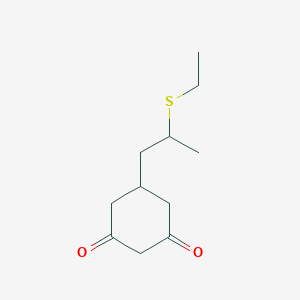
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione
概要
説明
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C11H18O2S and a molecular weight of 214.32 g/mol This compound is characterized by the presence of a cyclohexane ring substituted with an ethylthio group and a propyl group at the 5-position, and two keto groups at the 1 and 3 positions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione involves multiple steps :
Starting Material: The synthesis begins with butenal (crotonaldehyde) as the starting material.
Formation of Intermediate: Butenal reacts with ethanethiol in the presence of a tertiary amine catalyst to form 3-ethylthiobutanal.
Cyclization: The intermediate 3-ethylthiobutanal is then reacted with ethyl acetoacetate and sodium ethoxide in ethanol under reflux conditions for 18 hours to form 6-ethylthio-3-hepten-2-one.
Final Product: The final step involves the reaction of 6-ethylthio-3-hepten-2-one with dimethyl malonate, followed by cyclization to form 4-carbonyl ethoxy-5-(2-(ethylthio)propyl)-1,3-cyclohexanedione.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up of the process to achieve higher yields and purity .
化学反応の分析
Types of Reactions
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ethylthio group and keto groups play a crucial role in its reactivity and interactions with biological molecules . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 5-(2-(Ethylthio)propyl)-2-propionyl-1,3-cyclohexanedione
- 1,3-Cyclohexanedione, 5-(2-(ethylthio)propyl)-2-(1-oxopropyl)-
Uniqueness
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both ethylthio and keto groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
87476-15-1 |
|---|---|
分子式 |
C11H18O2S |
分子量 |
214.33 g/mol |
IUPAC名 |
5-(2-ethylsulfanylpropyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2S/c1-3-14-8(2)4-9-5-10(12)7-11(13)6-9/h8-9H,3-7H2,1-2H3 |
InChIキー |
LOCUWOGARRGULQ-UHFFFAOYSA-N |
SMILES |
CCSC(C)CC1CC(=O)CC(=O)C1 |
正規SMILES |
CCSC(C)CC1CC(=O)CC(=O)C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















